(Benzyloxy)benzene-d2

Analytical Chemistry LC-MS/MS Method Validation

(Benzyloxy)benzene-d2, also known as deuterated benzyloxybenzene or benzyl phenyl ether-d2, is a stable isotope-labeled analog of the parent compound benzyl phenyl ether (CAS 946-80-5). It is characterized by the substitution of two hydrogen atoms with deuterium atoms at the benzylic position, resulting in a molecular formula of C13H10D2O and a molecular mass of 186.25 g/mol.

Molecular Formula C13H12O
Molecular Weight 186.25 g/mol
Cat. No. B15599462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzyloxy)benzene-d2
Molecular FormulaC13H12O
Molecular Weight186.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2/i11D2
InChIKeyBOTNYLSAWDQNEX-ZWGOZCLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Benzyloxy)benzene-d2 (124781-15-3) as a Deuterated Internal Standard for LC-MS Quantification


(Benzyloxy)benzene-d2, also known as deuterated benzyloxybenzene or benzyl phenyl ether-d2, is a stable isotope-labeled analog of the parent compound benzyl phenyl ether (CAS 946-80-5) [1]. It is characterized by the substitution of two hydrogen atoms with deuterium atoms at the benzylic position, resulting in a molecular formula of C13H10D2O and a molecular mass of 186.25 g/mol [2]. As a member of the deuterated internal standard class, it is specifically synthesized to co-elute nearly identically with its non-labeled counterpart in liquid chromatography, while being distinguishable by mass spectrometry due to its distinct mass-to-charge ratio (m/z) . This compound is intended exclusively for research purposes, particularly in bioanalytical and environmental analytical chemistry [2].

Why Non-Deuterated or Unmatched Internal Standards Compromise (Benzyloxy)benzene-d2's Analytical Utility


In quantitative liquid chromatography-mass spectrometry (LC-MS), substituting a deuterated internal standard like (Benzyloxy)benzene-d2 with a non-deuterated analog or a different structural analog is not analytically equivalent. The critical function of a stable isotope-labeled (SIL) internal standard is to correct for matrix effects—signal suppression or enhancement caused by co-eluting sample components—and for variability during sample preparation and instrumental analysis [1]. While deuterated internal standards are the gold standard for this purpose [2], their performance is not guaranteed. Studies have demonstrated that even deuterated internal standards can fail to fully compensate for matrix effects if their retention time differs slightly from the analyte due to the deuterium isotope effect, a phenomenon where the presence of deuterium can subtly alter chromatographic behavior [3]. Therefore, a generic, non-isotopic analog cannot provide the same degree of co-elution and ionization behavior correction, and even the selection of a specific deuterated standard must be experimentally validated to ensure it is a true match for the target analyte.

Quantitative Differentiation of (Benzyloxy)benzene-d2 for Analytical Method Selection


Mass Spectrometric Differentiation for Interference-Free Quantitation

(Benzyloxy)benzene-d2 provides a clear and specific mass spectrometric differentiation from the non-deuterated benzyl phenyl ether analyte. The target compound, with the incorporation of two deuterium atoms, has a monoisotopic mass of 186.109 Da, which is +2.020 Da higher than the monoisotopic mass of 184.089 Da for the unlabeled compound [1]. This mass shift creates a distinct and non-overlapping signal in the mass spectrometer, a prerequisite for accurate quantification using a stable isotope-labeled internal standard (SIL-IS) [2]. This differentiation allows the mass spectrometer to independently monitor the analyte and internal standard channels without cross-interference, enabling precise ratio calculations [3].

Analytical Chemistry LC-MS/MS Method Validation

Potential for Improved Accuracy via Deuterated Internal Standard Correction

The use of deuterated internal standards, as a class, is associated with superior correction for matrix effects and sample preparation variability compared to non-isotopic structural analogs [1]. In a comparative study of mycotoxin analysis, calibration using a deuterated internal standard (DON-d1) achieved a trueness range up to 108%, outperforming the analog internal standard method (DOM-1) and external matrix-matched calibration which only achieved 69-85% [2]. While this is class-level evidence for the benefit of deuterium-labeled standards, it directly supports the selection of (Benzyloxy)benzene-d2 over a non-deuterated analog for benzyl phenyl ether analysis, where similar improvements in accuracy and precision are expected due to the nearly identical chemical and physical properties that allow the SIL-IS to track the analyte through all analytical steps .

Bioanalysis Matrix Effects Quantitative Accuracy

Explicit Synthesis and Use as a Deuterated Benzyl Position Standard

A patent describes a specific method for the deuteration of the benzyl position of O-benzyl groups using a palladium on carbon (Pd/C) catalyst and deuterium gas (D2) at room temperature [1]. This method is directly applicable to the synthesis of (Benzyloxy)benzene-d2, where the two benzylic protons are selectively exchanged for deuterium. This selective labeling is advantageous because it places the isotopic label at a stable, non-exchangeable position, minimizing the risk of deuterium loss during sample workup or analysis, a common problem with labels on acidic or protic sites [2]. This contrasts with less specific deuteration methods that may result in a mixture of isotopologues or unstable labeling.

Organic Synthesis Isotopic Labeling Mechanistic Studies

Recommended Applications for (Benzyloxy)benzene-d2 Based on Analytical Evidence


LC-MS/MS Bioanalysis of Benzyl Phenyl Ether in Complex Matrices

In pharmacokinetic or toxicology studies, (Benzyloxy)benzene-d2 is the preferred internal standard for quantifying benzyl phenyl ether in biological fluids (e.g., plasma, urine). Its +2 Da mass shift [1] allows for clear differentiation from the analyte in the mass spectrometer, and its use as a stable isotope-labeled internal standard is the established method to correct for matrix effects and recovery losses during sample extraction, potentially improving trueness compared to non-isotopic alternatives [2].

Environmental Fate and Residue Analysis of Benzyl Phenyl Ether

For monitoring the presence and degradation of benzyl phenyl ether in environmental samples (e.g., water, soil, plant tissue), (Benzyloxy)benzene-d2 provides a robust internal standard for LC-MS quantification. The well-documented benefit of deuterated internal standards in achieving higher trueness (up to 108%) in complex matrices like foodstuffs [2] directly supports its application in environmental analysis, ensuring compliance with stringent regulatory accuracy requirements [3].

Mechanistic Studies Involving Benzyl Phenyl Ether Cleavage

In studies of lignin model compound degradation or catalytic hydrogenolysis, (Benzyloxy)benzene-d2 can serve as a mechanistic probe. The deuterium label at the benzylic position is stable and non-exchangeable [4], allowing researchers to trace the fate of the benzylic moiety and confirm reaction pathways by analyzing isotopic distribution in the products using mass spectrometry .

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